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Compound of Interest

Compound Name: I-CBP112

Cat. No.: B608045 Get Quote

This guide provides an objective comparison of I-CBP112 with other epigenetic modifiers,

focusing on targeting bromodomains. I-CBP112 is a potent and specific chemical probe that

targets the bromodomains of the closely related histone acetyltransferases (HATs) CREB-

binding protein (CBP) and p300.[1][2][3] Unlike many inhibitors, I-CBP112 not only blocks the

acetyl-lysine binding pocket but can also allosterically enhance the HAT activity of p300/CBP,

making its mechanism of action unique.[1][4][5] This comparison guide delves into its

performance against other well-known epigenetic modifiers, particularly BET bromodomain

inhibitors, supported by experimental data.

Target Profile and Binding Affinity
Epigenetic modifiers are characterized by their specificity and affinity for their targets. I-
CBP112 was developed as a selective inhibitor for the CBP/p300 bromodomains.[2] Its affinity

is significantly higher for CBP/p300 than for other bromodomain families, such as the BET

family (BRD2, BRD3, BRD4), which are targeted by well-known inhibitors like JQ1 and

OTX015.[6]
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Compound Primary Target(s) Binding Affinity (Kd) IC50

I-CBP112
CBP/p300

Bromodomains

CBP: 151 nM[6]

[7]p300: 167 nM[6][7]

170 nM (vs. H3K56ac

peptide)[2]

(+)-JQ1
BET Bromodomains

(BRD2, BRD3, BRD4)
BRD4(1): <50 nM

BRD4(1): 77

nM[8]BRD4(2): 33

nM[8]

OTX015 (MK-8628)
BET Bromodomains

(BRD2, BRD3, BRD4)
Not explicitly found

92 - 112 nM (vs.

AcH4)[9]

Table 1: Comparative Target Affinity of I-CBP112 and BET Bromodomain Inhibitors. This table
summarizes the primary protein targets and reported binding affinities (Kd) and inhibitory

concentrations (IC50) for each compound.

Cellular and In Vivo Activity
The functional consequences of target engagement vary significantly between I-CBP112 and

BET inhibitors. While both classes of drugs show anti-proliferative effects in cancer models,

their mechanisms and downstream effects differ.

I-CBP112:

Mechanism: Uniquely, I-CBP112 can stimulate the HAT activity of p300/CBP, leading to a

modest (2- to 3-fold) but significant increase in histone acetylation, particularly at H3K18.[1]

[4] This effect is observed on nucleosome substrates but not on isolated histone proteins,

suggesting an allosteric mechanism mediated through the bromodomain.[4][5]

Cellular Effects: In human and mouse leukemic cell lines, I-CBP112 impairs colony formation

and induces cellular differentiation with minimal cytotoxicity.[1][2] It has also been shown to

repress the expression of key ATP-binding cassette (ABC) transporters, which are

responsible for multidrug resistance in cancer.[10][11][12]
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Mechanism: BET inhibitors like JQ1 and OTX015 work by displacing BET proteins from

chromatin, which interferes with the transcription of key oncogenes, most notably c-MYC.[13]

[14]

Cellular Effects: OTX015 has demonstrated preclinical activity against a wide range of

hematologic malignancies and solid tumors.[13][15] It primarily has a cytostatic effect,

leading to G1 cell cycle arrest.[13] JQ1 exhibits potent anti-proliferative effects in various

cancer types.[14]
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I-CBP112 Mechanism
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Comparative Targeting

CBP/p300 Protein
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A-485
(HAT Inhibitor) Targets

BET Protein (e.g., BRD4)
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Seed cells in
96-well plate

Incubate
overnight

Treat with serial dilutions
of Inhibitor 1 +/- Inhibitor 2

Incubate for
48-72 hours

Add viability
reagent (e.g., Resazurin)

Read plate
(Absorbance/Fluorescence)

Normalize data and
calculate IC50/synergy
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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